molecular formula C8H8BrClO B1338535 2-(Bromomethyl)-1-chloro-4-methoxybenzene CAS No. 3771-13-9

2-(Bromomethyl)-1-chloro-4-methoxybenzene

Cat. No.: B1338535
CAS No.: 3771-13-9
M. Wt: 235.5 g/mol
InChI Key: GHKLXXBWQJOXKB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-chloro-4-methoxybenzene, also known as 4-methoxy-2-bromomethyl-1-chlorobenzene, is a type of organic compound that belongs to the class of bromomethylbenzenes. It is a colorless liquid with a characteristic fruity odor. It is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of polymers and other materials.

Scientific Research Applications

Polymer Solar Cells Enhancement

  • Functional group addition to electron acceptors: A study designed and synthesized a derivative of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), using a compound structurally related to 2-(Bromomethyl)-1-chloro-4-methoxybenzene, for improved photovoltaic performance in polymer solar cells. The modified PCBM showed enhanced power conversion efficiency and performance metrics compared to standard PCBM, indicating its promise for high-performance solar cells (Jin et al., 2016).

Supramolecular Chemistry

  • Structural analysis of anisole derivatives: Research involving anisole derivatives, including compounds with bromomethyl groups, focused on their molecular structures and packing behavior. This study revealed the influence of Br atoms on supramolecular interactions, including C-H...π and π-π interactions, which are crucial for understanding the structural aspects of these compounds in various applications (Nestler et al., 2018).

Organic Synthesis

  • Cyclization reactions for tetrahydrofuran derivatives: A study on the controlled-potential reduction of propargyl bromoethers, catalyzed by nickel(I) tetramethylcyclam, demonstrated the synthesis of tetrahydrofuran derivatives. This research shows the application of bromomethylated compounds in synthesizing cyclic organic structures, which are significant in pharmaceutical synthesis and materials science (Esteves et al., 2007).

Liquid Crystals Synthesis

  • Enantiopure liquid crystals from bromobenzene derivatives: The synthesis of enantiopure liquid crystals, using Grignard reactions with bromobenzene derivatives including methoxy groups, demonstrates the utility of such compounds in creating chiral liquid crystals. These materials are vital for advanced applications in displays and optical devices (Bertini et al., 2003).

Environmental Chemistry

  • Electrochemical reduction of pollutants: A study on the electrochemical reduction of methyl triclosan, a pollutant, at glassy carbon electrodes in dimethylformamide, highlights the use of bromomethyl compounds in environmental chemistry. This research underscores the importance of developing methods for the degradation of environmental pollutants (Peverly et al., 2014).

Safety and Hazards

Bromomethyl compounds can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKLXXBWQJOXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499979
Record name 2-(Bromomethyl)-1-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3771-13-9
Record name 2-(Bromomethyl)-1-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1-chloro-4-methoxybenzene
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Synthesis routes and methods I

Procedure details

Methyl iodide (110 g was added dropwise to a stirred solution of 4-chloro-3-methylphenol (100 g) and potassium carbonate (194 g) in acetone (500 ml). The mixture was stirred for 1.5 hours. Methyl iodide (142 g) was added and the mixture stirred for a further hour. Solvent was removed by evaporation and the residue partitioned between water and ethyl acetate. The organic layer yielded an oil which was heated under reflux for 2 hours with N-bromosuccinimide (119 g) and benzoyl peroxide (1 g) in carbon tetrachloride (250 ml). The mixture was cooled, filtered and the filtrate concentrated to give a residue which was distilled under high vacuum. The fractions collected between 88° and 94° C./0.4 mbar were recrystallised from petroleum ether (b.p. 60°-80° C.) to give 2-chloro-5-methoxy benzyl bromide, m.p. 51°-52° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
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Quantity
500 mL
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solvent
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142 g
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reactant
Reaction Step Two
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119 g
Type
reactant
Reaction Step Three
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1 g
Type
reactant
Reaction Step Three
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250 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of the 1-chloro-4-methoxy-2-methylbenzene (2.0 g, 12.77 mmol) in anhydrous carbon tetrachloride (50 mL), NBS (2.29 g, 12.98 mmol) and benzoyl peroxide (0.154 g, 0.64 mmol) was added. The reaction mixture was heated to reflux overnight. Then, the reaction mixture was cooled to room temperature and filtered. The filtrate was evaporated to provide crude 2-(bromomethyl)-1-chloro-4-methoxybenzene, which was used for the next step without any further purification; 1H NMR (400 MHz, DMSO-d6): δ 3.74 (s, 3H), 4.66 (s, 2H), 7.01 (d, J=8.9 Hz, 1H), 7.19 (s, 1H), 7.38 (d, J=8.9 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
0.154 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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